molecular formula C13H16N4O B1385985 3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole CAS No. 1019108-02-1

3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole

Cat. No. B1385985
CAS RN: 1019108-02-1
M. Wt: 244.29 g/mol
InChI Key: BZMOIVZLALQBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole” is a compound that contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The compound also contains a phenyl group (a benzene ring minus one hydrogen) and a piperazine ring (a six-membered ring with two nitrogen atoms). The presence of these functional groups could potentially give the compound interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of “3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole” would be characterized by the presence of the oxadiazole, phenyl, and piperazine rings. These rings may influence the compound’s physical and chemical properties, as well as its potential biological activity .


Chemical Reactions Analysis

The chemical reactions that “3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole” might undergo would depend on the conditions and reagents present. The compound could potentially undergo reactions at the oxadiazole ring or at the nitrogen atoms in the piperazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole” would be influenced by the presence of the oxadiazole, phenyl, and piperazine rings. For example, the compound might exhibit aromaticity due to the presence of the phenyl group, and the piperazine ring might confer basicity .

Scientific Research Applications

Antiviral Activity

The indole derivatives, which share a similar structural motif with 3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole, have been reported to exhibit significant antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound of interest could potentially be explored for its efficacy against various viral pathogens.

Anti-HIV Activity

Derivatives similar to 3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole have demonstrated promising anti-HIV activity. A particular derivative showcased a significant selectivity index and low IC50, indicating its potential as a potent anti-HIV agent . This opens up avenues for the compound to be used in the development of new HIV treatments.

Dual Inhibition

The concept of dual inhibition, where a single molecule exhibits multiple pharmacological actions, is an emerging field. Compounds with structures akin to 3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole have been identified as dual inhibitors, acting on both serotonin transporters and receptors . This dual activity could be beneficial in treating disorders that require modulation of the serotonergic system.

Anti-Inflammatory Activity

Indole derivatives have been recognized for their anti-inflammatory properties. By extension, 3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole could be investigated for its potential to inhibit cyclooxygenases (COX-1, COX-2), which are key enzymes in the inflammatory process . This could lead to new anti-inflammatory medications.

Safety and Hazards

The safety and hazards associated with “3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole” would depend on various factors, including the compound’s physical and chemical properties, how it’s handled and stored, and how it’s disposed of. It’s always important to use appropriate safety precautions when handling chemical compounds .

Future Directions

Future research on “3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole” could involve further exploration of its synthesis, as well as detailed studies of its physical and chemical properties. Additionally, the compound’s potential biological activity could be investigated, possibly leading to the development of new pharmaceuticals .

properties

IUPAC Name

3-phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-2-4-11(5-3-1)13-15-12(18-16-13)10-17-8-6-14-7-9-17/h1-5,14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMOIVZLALQBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC(=NO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.